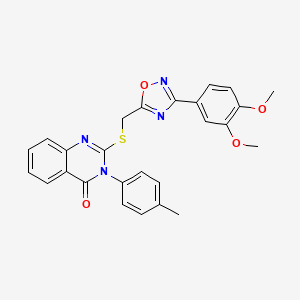![molecular formula C12H9N3OS B2539825 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile CAS No. 303146-78-3](/img/structure/B2539825.png)
3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile” is a versatile material used in scientific research. It belongs to the class of pyrazines, which are important pharmacophores known for their versatility in pharmacological activity . Pyrazines can be isolated from natural sources or produced synthetically . Their unique structure allows for diverse applications, ranging from drug discovery to materials science.
Synthesis Analysis
Pyrazine derivatives, including “this compound”, can be produced synthetically . Many advancements have been made in recent years to explore their synthetic pathways . For instance, one method involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of “this compound” is unique and allows for diverse applications. The presence of a pyrazine ring in the molecule makes it a very important pharmacophore . The amides and sulfonamides of pyrazines are useful as therapeutic agents .Chemical Reactions Analysis
Pyrazine derivatives, including “this compound”, have been proven to be important scaffolds in pharmaceuticals, perfumeries, and food industries . They have diverse biological activities, leading to a rise in investigations of pyrazine-containing candidates .Scientific Research Applications
Synthesis of Pyrazole Derivatives
- Synthesis Techniques : New 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, potentially including structures similar to 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile, have been synthesized using reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine. These synthesis methods are significant in exploring new pyrazole derivatives (Lipin et al., 2020).
Antimicrobial Activity
- Potential Antimicrobial Agents : Derivatives of arylsulfanylpyrazinecarboxylic acid, which include compounds like this compound, have been studied for antimicrobial properties. Some compounds in this group demonstrated interesting activity against virulent Mycobacterium tuberculosis (Jampílek et al., 2007).
Synthesis of Novel Schiff Bases
- Formation of Schiff Bases : this compound derivatives have been utilized in the synthesis of novel Schiff bases, which were then evaluated for their antimicrobial activities. These Schiff bases were synthesized using techniques such as the Gewald synthesis and Vilsmeier-Haack reaction (Puthran et al., 2019).
Application in Corrosion Inhibition
- Corrosion Inhibition in Steel : Pyrazole derivatives, related to this compound, have been synthesized and tested for their efficacy as corrosion inhibitors in mild steel. This application is particularly relevant in industrial contexts where corrosion resistance is critical (Yadav et al., 2016).
Green Synthesis Techniques
- Eco-Friendly Synthesis : The compound has been involved in green chemistry initiatives, particularly in the synthesis of novel 5-amino-pyrazole-4-carbonitriles using environmentally friendly procedures. These methods emphasize sustainability and reduced environmental impact (Nikpassand et al., 2021).
Mechanism of Action
While the exact mechanism of action for “3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile” is not specified in the search results, pyrazine derivatives have numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects .
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanylpyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-16-9-2-4-10(5-3-9)17-12-11(8-13)14-6-7-15-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQDEKNPSYXBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2539742.png)


![1,4-Bis[(4-propan-2-ylphenyl)sulfonyl]piperazine](/img/structure/B2539745.png)

![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)
![9-[(2S)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B2539753.png)
![1-(3-Methoxyphenyl)-4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)



